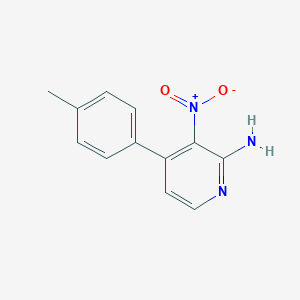

3-Nitro-4-(p-tolyl)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-4-(p-tolyl)pyridin-2-amine is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Nitro-4-(p-tolyl)pyridin-2-amine is a pyridine derivative characterized by the presence of a nitro group and a p-tolyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The molecular formula of this compound is C12H12N4O2, indicating the presence of two nitrogen atoms, one oxygen atom in the nitro group, and a p-tolyl group attached to the pyridine ring.

Antimicrobial Activity

Nitro-containing compounds, such as this compound, are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death. Research indicates that similar nitro derivatives exhibit activity against various pathogens:

| Compound | Target Organisms | Mechanism of Action |

|---|---|---|

| Metronidazole | Helicobacter pylori, Trichomonas vaginalis | Reduction to toxic intermediates |

| Chloramphenicol | Staphylococcus aureus, Escherichia coli | Inhibition of protein synthesis |

| This compound | TBD (to be determined) | TBD |

Studies suggest that the presence of the nitro group enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of nitro derivatives are also significant. Research has shown that these compounds can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). The following table summarizes findings related to anti-inflammatory activities:

| Compound | Inhibitory Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Nitro fatty acids | iNOS | 30 μM | |

| Nitrobenzamide derivatives | COX-2, IL1β, TNF-α | 20 μM | |

| This compound | TBD | TBD | TBD |

The mechanism often involves the modification of protein function through nitration or other chemical interactions, which alters cellular signaling pathways related to inflammation .

Anticancer Activity

Preliminary studies indicate that this compound may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with DNA and modulation of cell signaling pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various nitro derivatives against Staphylococcus aureus and found that structural modifications significantly impacted their antimicrobial potency. The study suggested that compounds with enhanced lipophilicity showed better membrane penetration and efficacy .

- Anti-inflammatory Mechanism Analysis : Another study focused on the anti-inflammatory effects of nitro derivatives in a murine model, demonstrating that these compounds could significantly reduce markers of inflammation in vivo by inhibiting iNOS and COX pathways .

Aplicaciones Científicas De Investigación

Biological Activities

3-Nitro-4-(p-tolyl)pyridin-2-amine exhibits a range of biological activities that make it valuable in pharmaceutical research:

- Anticancer Properties : Compounds with similar structures have demonstrated anticancer activity. Studies indicate that aryl-substituted pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Research has shown that certain pyridine derivatives can act as neuroprotective agents, potentially useful in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) is a common mechanism by which these compounds exert their effects .

- Antimicrobial Activity : Aryl-substituted pyridines have been evaluated for their efficacy against resistant fungal infections and bacterial pathogens. The structural modifications in these compounds can enhance their bioactivity against various microbial strains .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

- Two-component Reactions : A novel synthetic strategy involves the reaction of aryl vinamidinium salts with 1,1-enediames, leading to the formation of 2-aminopyridine derivatives. This method allows for the introduction of various substituents at different positions on the pyridine ring, enhancing the compound's biological profile .

- Click Chemistry : This approach has been utilized to create diverse substitution patterns in related compounds, expanding the library of potential drug candidates. The efficiency and selectivity of click chemistry make it an attractive option for synthesizing complex molecules with specific biological activities .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Alzheimer's Disease Treatment : The compound's ability to inhibit AChE suggests potential use in managing symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain .

- Antimicrobial Agents : Due to its effectiveness against various pathogens, this compound could be developed into new antimicrobial therapies, particularly against drug-resistant strains .

- Cancer Therapeutics : The anticancer properties observed in related compounds indicate that this compound could be explored further as a potential treatment for various cancers, especially when combined with other therapeutic agents to enhance efficacy .

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

Propiedades

IUPAC Name |

4-(4-methylphenyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)10-6-7-14-12(13)11(10)15(16)17/h2-7H,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBISPMASSJVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.